Isoconazole nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

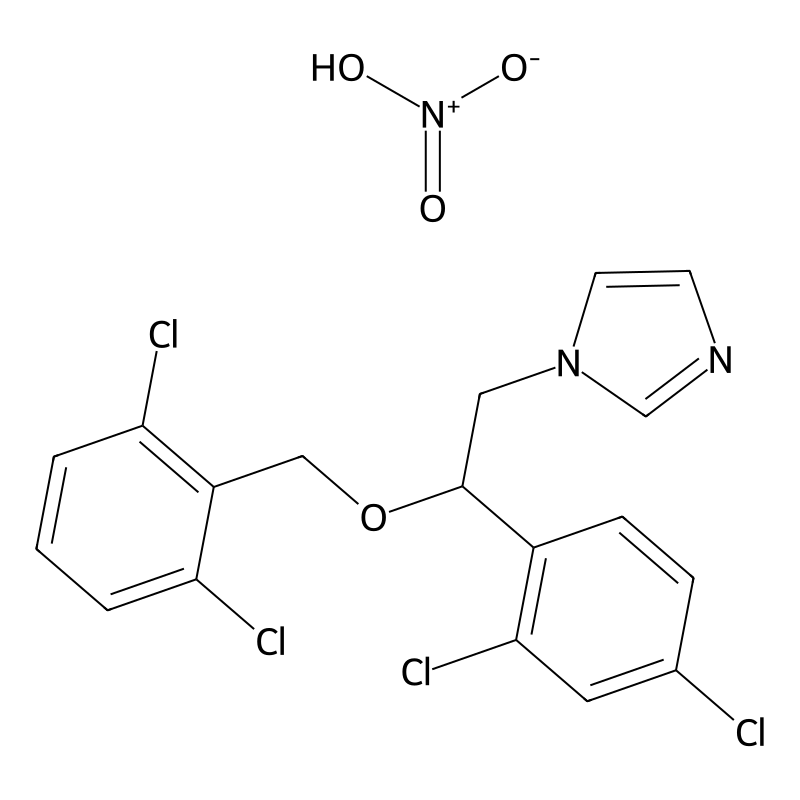

Isoconazole nitrate is an antifungal compound derived from isoconazole, classified under the azole group of antifungals. It is primarily used to treat superficial skin and vaginal infections, exhibiting effectiveness comparable to that of clotrimazole. The compound has a complex chemical structure characterized by its imidazole ring and multiple chlorine substituents, which contribute to its biological activity and pharmacological properties. Its chemical formula is , and it has a molecular weight of approximately 479.14 g/mol .

- Skin irritation (burning, itching, redness) at the application site.

- Allergic reactions (rare).

- In vitro studies have shown isoconazole nitrate to be effective against a wide range of dermatophytes, yeasts, and molds . This includes common fungal pathogens causing conditions like tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm) .

Penetration and Storage

Understanding the penetration depth and storage capacity of topical medications is crucial for optimizing their efficacy. Research has explored the penetration and storage of isoconazole nitrate in the skin:

- Differential stripping studies have revealed that isoconazole nitrate effectively penetrates the stratum corneum (the outermost layer of the skin) and hair follicles . This allows for sustained drug release, potentially extending its therapeutic effect beyond the application period .

Combination Therapy

Researchers have investigated the potential benefits of combining isoconazole nitrate with other medications for specific conditions:

- Studies comparing isoconazole nitrate alone and in combination with a corticosteroid (diflucortolone valerate) for treating tinea inguinalis (jock itch) have shown that the combination therapy might be more effective in reducing inflammation and itching while maintaining similar antifungal efficacy .

This reaction involves the protonation of the imidazole nitrogen and the formation of a nitrate ester, which enhances the solubility and bioavailability of the compound .

Isoconazole nitrate exhibits potent antifungal activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts membrane integrity, leading to cell death. The compound is particularly effective against dermatophytes and yeast infections, making it suitable for treating conditions like athlete's foot and candidiasis . Additionally, it has shown antibacterial properties in some studies, indicating a broader spectrum of activity .

The synthesis of isoconazole nitrate typically involves the reaction of isoconazole with nitric acid in a controlled environment to ensure proper formation of the nitrate salt. A common method includes:

- Dissolving isoconazole in a suitable solvent.

- Adding nitric acid slowly while stirring to maintain temperature control.

- Isolating the product through crystallization or precipitation methods.

Alternative methods may involve using different nitrating agents or solvents to optimize yield and purity .

Isoconazole nitrate is primarily used in dermatological formulations for treating fungal infections. Its applications include:

- Topical creams for skin infections

- Vaginal suppositories for candidiasis

- Ointments for localized treatment of dermatophyte infections

Due to its antifungal properties, it is also explored in formulations aimed at preventing fungal growth in agricultural settings .

Studies have indicated that isoconazole nitrate can interact with various biological molecules, enhancing its efficacy against fungal pathogens. Interaction with metal ions, such as copper(II), has been explored to form complexes that may exhibit improved antifungal activity . Additionally, its interactions with other drugs have been studied to assess potential synergistic effects or adverse reactions when used in combination therapies.

Isoconazole nitrate shares structural similarities with several other azole antifungals. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Clotrimazole | C_{22}H_{17}ClN_{2} | Broad-spectrum antifungal; often used in similar indications but has a different structure. |

| Ketoconazole | C_{26}H_{28}ClN_{3}O | Effective against systemic fungal infections; more hydrophobic than isoconazole nitrate. |

| Miconazole | C_{22}H_{27}ClN_{2}O | Used for topical applications; structurally distinct with different side chains affecting solubility. |

Isoconazole nitrate's unique chlorine substitution pattern and imidazole ring configuration contribute to its specific antifungal activity profile, differentiating it from these similar compounds .

The industrial synthesis of isoconazole nitrate primarily relies on trichloroacetophenone derivatives as fundamental starting materials [1] [2]. The most commonly employed precursor is 2,2',4'-trichloroacetophenone, which serves as the cornerstone for constructing the complex molecular framework of isoconazole nitrate [2] [3].

The synthetic pathway begins with the preparation of α,2,4-trichloroacetophenone from m-dichlorobenzene and chloroacetyl chloride under Friedel-Crafts acylation conditions [4]. This initial step involves the use of anhydrous aluminum trichloride as a catalyst, with the reaction proceeding at controlled temperatures of 30°C for approximately 3 hours [4]. The reaction demonstrates excellent yield characteristics, achieving 93.1% conversion under optimized conditions [4].

The subsequent transformation involves the conversion of the trichloroacetophenone intermediate into the target isoconazole structure through a multi-step sequence [1]. The process utilizes specific reaction conditions including heating at temperatures ranging from 40-50°C with mechanical stirring and reflux condensation systems [1]. The reaction medium typically consists of ethanol as the primary solvent, with volumes of approximately 1200 milliliters per 200 grams of starting material [1].

Key Reaction Parameters

| Parameter | Optimal Value | Process Impact |

|---|---|---|

| Temperature | 30-50°C | Controls reaction selectivity [1] [4] |

| Reaction Time | 3-9 hours | Ensures complete conversion [1] [4] |

| Catalyst Loading | 0.16 mol aluminum trichloride per 0.1 mol substrate | Maximizes yield efficiency [4] |

| Solvent Ratio | 6:1 ethanol to substrate by volume | Optimizes dissolution and heat transfer [1] |

The synthetic route demonstrates remarkable efficiency in terms of atom economy and environmental considerations [4]. The methodology allows for the incorporation of multiple chlorine substituents in precise positions, which are essential for the biological activity of the final pharmaceutical compound [2] [3].

Catalytic Optimization in N-Alkylation and Etherification Reactions

The formation of isoconazole nitrate involves critical N-alkylation and etherification steps that require precise catalytic control to achieve optimal yields and selectivity [10] [11]. These reactions represent the most challenging aspects of the synthetic sequence due to the need for regioselective bond formation and the prevention of undesired side reactions [10] [12].

N-alkylation reactions in azole synthesis have been significantly advanced through the development of specialized catalytic systems [10] [12]. Cobalt nanoparticle-catalyzed N-alkylation protocols have demonstrated exceptional efficiency, utilizing highly dispersed cobalt nanoparticles supported on carbon matrices [10]. These catalysts are prepared through pyrolysis of cobalt(II) acetate with o-phenylenediamine as a ligand at optimized temperatures [10].

The catalytic system exhibits broad substrate scope and excellent functional group tolerance, enabling the conversion of challenging aliphatic alcohols and amides [10]. The methodology proves particularly valuable for biobased and macromolecular amide substrates, demonstrating the versatility required for industrial pharmaceutical synthesis [10].

Etherification Reaction Optimization

Iron-catalyzed etherification processes have emerged as highly effective methodologies for the selective synthesis of symmetrical and unsymmetrical ethers required in isoconazole synthesis [11]. The iron(III) triflate catalytic system, combined with ammonium chloride as an additive, provides exceptional selectivity and yield under mild reaction conditions [11].

The etherification process operates through a mechanistic pathway involving the formation of zwitterionic intermediates [11]. The reaction proceeds via carbocation formation and subsequent nucleophilic attack, with the stability of benzylic carbocations playing a crucial role in the overall efficiency [11].

| Reaction Condition | Optimal Range | Selectivity Impact |

|---|---|---|

| Temperature | 0°C to 45°C | Controls product distribution [11] |

| Iron(III) triflate loading | 5 mol% | Maximizes catalytic efficiency [11] |

| Ammonium chloride concentration | 5 mol% | Suppresses side reactions [11] |

| Solvent system | Dichloromethane | Ensures optimal solubility [11] |

The reaction kinetics follow distinct patterns depending on the substrate combination [11]. Symmetrical etherification exhibits zero-order kinetics, while cross-etherification demonstrates first-order behavior [11]. This kinetic understanding enables precise control over reaction progress and product formation [11].

Recent advances in visible-light-mediated organophotoredox catalysis have provided alternative approaches for N-alkylation of azole compounds [12]. These methods utilize N-phenylbenzo[b]phenothiazine as a photocatalyst in conjunction with redox-active esters derived from carboxylic acids [12]. The protocol operates under transition-metal-free conditions and demonstrates high functional group tolerance [12].

Purification Techniques and Impurity Profiling

The purification of isoconazole nitrate requires sophisticated analytical and preparative techniques to achieve pharmaceutical-grade purity standards [15] [16]. High-performance liquid chromatography represents the primary analytical method for both quantification and purity assessment [16] [18].

The validated analytical methodology employs an isocratic system utilizing a reversed-phase column with methanol and potassium dihydrogen phosphate buffer as the mobile phase [16]. Detection occurs at 210 nanometers wavelength with column temperature maintained at 40°C [16]. The method demonstrates excellent linearity across concentration ranges of 20-500 micrograms per milliliter with correlation coefficients exceeding 0.9998 [16].

Crystallization and Recrystallization Protocols

Industrial purification of isoconazole nitrate relies heavily on controlled crystallization processes [15] [21]. The preparation of high-purity material involves dissolution of crude product in suitable organic solvents under heating conditions, followed by crystallization [15]. This methodology effectively removes impurities while maintaining the desired polymorphic form [15].

The crystallization process parameters significantly influence the final product quality [21] [22]. Temperature control and sufficient time allocation represent critical factors for successful recrystallization [21]. The technique requires very controlled temperature decrease and adequate crystallization time to prevent precipitation formation rather than proper crystal development [21].

| Purification Parameter | Specification | Quality Impact |

|---|---|---|

| Crystallization temperature | 40-60°C | Controls crystal morphology [21] [22] |

| Cooling rate | 0.5-1°C per minute | Prevents precipitation [21] |

| Solvent purity | >99.5% | Minimizes impurity incorporation [15] |

| Residence time | 12-24 hours | Ensures complete crystallization [21] |

Advanced Impurity Profiling Methodologies

Comprehensive impurity profiling utilizes hyphenated analytical techniques to identify, characterize, and quantify degradation products and process-related impurities [17] [19]. Liquid chromatography coupled with mass spectrometry provides structural elucidation capabilities essential for pharmaceutical development [17] [20].

The analytical approach encompasses multiple degradation pathways including hydrolytic, oxidative, and photolytic stress conditions [5] [17]. Studies demonstrate that isoconazole nitrate exhibits stability under acidic and oxidative conditions but shows susceptibility to alkaline hydrolysis [5]. The degradation behavior reveals reversible processes under certain pH conditions, evidenced by isosbestic points at 275 nanometers [5].

Solid-phase membrane tip extraction combined with liquid chromatography has been developed for determining azole antifungal compounds in complex matrices [18]. The methodology utilizes mesoporous silica adsorbent materials and demonstrates excellent selectivity with relative standard deviations below 16% [18].

The solubility profile of isoconazole nitrate exhibits distinct patterns across various solvent systems, reflecting its physicochemical properties and molecular interactions with different media [1] [2] [3]. As a compound with both hydrophobic aromatic regions and hydrophilic nitrate functionality, isoconazole nitrate demonstrates characteristic behavior that aligns with its classification as a Biopharmaceutics Classification System Class II drug [1].

Aqueous Solubility Profile

Isoconazole nitrate exhibits very limited aqueous solubility, with saturated water solubility measured at 0.5088 ± 0.0062 milligrams per milliliter at 25°C [1] [2]. This poor water solubility represents a significant pharmaceutical challenge, as the European Pharmacopoeia classifies the compound as "very slightly soluble in water" [3]. The limited aqueous solubility can be attributed to the compound's molecular structure, which contains multiple chlorinated aromatic rings and exhibits a calculated logarithmic partition coefficient ranging from 5.23 to 5.96 [4], indicating strong lipophilic character.

Polar Protic Solvent Systems

The solubility behavior in polar protic solvents reveals significant variation based on the solvent's hydrogen bonding capacity and polarity. Methanol demonstrates the highest solubility among protic solvents, with isoconazole nitrate being classified as "soluble" in this medium [2] [3] [5]. This enhanced solubility in methanol can be attributed to the solvent's ability to disrupt intermolecular hydrogen bonding within the crystal lattice while providing stabilizing interactions with both the imidazole ring and nitrate counter-ion.

Ethanol (96 percent) shows reduced solubility compared to methanol, with the compound classified as "slightly soluble" [2] [3] [5]. This decreased solubility reflects the longer alkyl chain in ethanol, which reduces the overall polarity of the solvent system and diminishes its capacity to solubilize the ionic nitrate salt form of isoconazole.

Polar Aprotic Solvent Performance

Polar aprotic solvents demonstrate exceptional solubilizing capacity for isoconazole nitrate. Dimethyl sulfoxide achieves remarkable solubility of 100 milligrams per milliliter (equivalent to 208.71 millimolar concentration) [6] [7], representing approximately a 200-fold enhancement compared to aqueous media. This exceptional solubility arises from dimethyl sulfoxide's high dielectric constant and its ability to effectively solvate both cationic and anionic components without competing hydrogen bond donation.

Dimethyl formamide exhibits substantial solubility at 10 milligrams per milliliter [8] [7], though lower than dimethyl sulfoxide. For pharmaceutical applications requiring aqueous compatibility, a 1:4 dimethyl formamide to phosphate buffered saline mixture achieves 0.2 milligrams per milliliter solubility [8], providing a compromise between enhanced dissolution and biocompatible media.

Non-Polar Solvent Limitations

Non-polar solvents such as chloroform and acetone demonstrate limited solubilizing capacity for isoconazole nitrate [5]. The compound is described as "less soluble" in chloroform, reflecting the inability of non-polar media to stabilize the ionic nitrate salt form. This poor solubility in non-polar systems contrasts sharply with the free base form of isoconazole, which shows greater compatibility with lipophilic environments.

| Solvent System | Classification | Solubility | Enhancement Factor |

|---|---|---|---|

| Water | Polar Protic | 0.51 mg/mL | 1.0× (reference) |

| Methanol | Polar Protic | Soluble | >10× |

| Ethanol (96%) | Polar Protic | Slightly soluble | 2-5× |

| DMSO | Polar Aprotic | 100 mg/mL | ~200× |

| DMF | Polar Aprotic | 10 mg/mL | ~20× |

| Chloroform | Non-polar | Less soluble | <1× |

The solubility data demonstrates that polar aprotic solvents provide optimal solubilization, while polar protic solvents offer moderate enhancement, and non-polar systems show limited utility for isoconazole nitrate dissolution [1] [2] [8] [6] [7] [3] [5].

Thermal Degradation Kinetics and Forced Degradation Studies

Comprehensive forced degradation studies reveal the thermal stability profile and degradation pathways of isoconazole nitrate under various stress conditions [9] [10] [11]. These investigations provide critical insights into the compound's stability characteristics and potential degradation mechanisms relevant to pharmaceutical storage and processing conditions.

Thermal Stability Assessment

Isoconazole nitrate exhibits thermal stability up to its melting point, which occurs at 175-183°C with concurrent decomposition [12] [13] [14] [3]. Differential scanning calorimetry analysis reveals a sharp endothermic melting peak at 187.5°C for the pure crystalline material [15]. The decomposition at the melting point indicates that the compound cannot exist in a molten state under atmospheric conditions, with thermal energy sufficient to break covalent bonds within the molecular structure.

The thermal decomposition process likely involves initial degradation of the nitrate salt linkage, followed by structural rearrangement of the imidazole-containing organic cation. Safety data sheets indicate that heating may result in formation of toxic gases, including hydrogen chloride, nitrogen oxides, and carbon oxides [13] [14], consistent with thermal breakdown of the chlorinated aromatic rings and nitrate functionality.

Alkaline Hydrolysis Kinetics

Alkaline conditions represent the most challenging stress environment for isoconazole nitrate stability. Under 1 molar sodium hydroxide exposure for four hours, the compound undergoes extensive degradation, with only 12.58 percent of the initial content remaining, representing an 87.42 percent loss [9] [10] [11]. This rapid alkaline degradation follows apparent first-order kinetics, with the most significant degradation occurring within the first hour of exposure.

Interestingly, the alkaline degradation exhibits reversible characteristics, as demonstrated by ultraviolet-visible spectroscopy showing an isosbestic point at 275 nanometers [9] [10] [11]. When alkaline-degraded samples are neutralized back to pH 4.4, the isoconazole nitrate content is restored to 101.40 percent, indicating that the apparent "degradation" under alkaline conditions represents a reversible chemical equilibrium rather than irreversible bond cleavage.

Under milder alkaline conditions (0.1 molar sodium hydroxide at 50°C), approximately 60 percent degradation occurs [9] [10] [11], demonstrating the concentration-dependent nature of the alkaline stress response. The reversible nature of this process suggests formation of a pH-sensitive intermediate, possibly involving deprotonation of the imidazole ring or interaction with the nitrate counter-ion.

Acid Hydrolysis Stability

In contrast to alkaline instability, isoconazole nitrate demonstrates remarkable stability under acidic conditions. Exposure to 0.1 molar hydrochloric acid at 50°C for six hours results in no significant degradation [9] [10] [11]. This acid stability reflects the compound's ionic nature, where protonation of the imidazole nitrogen under acidic conditions enhances molecular stability and prevents hydrolytic cleavage.

The enhanced stability in acidic media aligns with the compound's pKa value of 6.48 [4], indicating that under acidic conditions, the imidazole nitrogen remains protonated, contributing to overall molecular stability. This acid stability profile suggests favorable storage conditions and compatibility with acidic pharmaceutical formulations.

Oxidative Stress Response

Oxidative degradation studies using 3 percent hydrogen peroxide for 24 hours reveal excellent stability of isoconazole nitrate under oxidative conditions [9] [10] [11]. No degradation products are detected by chromatographic analysis, indicating that the compound's electron-rich aromatic systems and imidazole functionality resist oxidative attack under these conditions.

This oxidative stability contrasts with many other azole antifungal agents and suggests that isoconazole nitrate formulations may be compatible with oxidizing excipients or storage environments containing atmospheric oxygen without significant degradation concerns.

Photolytic Stability Assessment

Photolysis studies conducted over 72 hours demonstrate that isoconazole nitrate remains stable under light exposure conditions [9] [10] [11]. No photodegradation products are observed, indicating that the compound does not undergo significant photochemical reactions under standard pharmaceutical testing conditions.

| Stress Condition | Duration | Temperature | Remaining Content | Degradation Type |

|---|---|---|---|---|

| 1 M NaOH | 4 hours | Room temperature | 12.58% | Reversible |

| 0.1 M NaOH | Extended | 50°C | ~40% | Reversible |

| 0.1 M HCl | 6 hours | 50°C | >95% | Stable |

| 3% H₂O₂ | 24 hours | Room temperature | >95% | Stable |

| UV light | 72 hours | Room temperature | >95% | Stable |

These forced degradation studies establish that alkaline conditions represent the primary stability concern for isoconazole nitrate, while acidic, oxidative, and photolytic conditions pose minimal risk to pharmaceutical formulations [9] [10] [11].

pH-Dependent Stability in Aqueous Media

The pH-dependent stability profile of isoconazole nitrate in aqueous systems reveals complex relationships between solution acidity, molecular ionization state, and chemical stability [9] [10] [11] [16]. Understanding these pH-dependent behaviors is crucial for pharmaceutical formulation development and storage condition optimization.

Ionization Equilibrium and pH Response

Isoconazole nitrate exhibits pH-dependent ionization behavior consistent with its basic imidazole functionality and acidic nitrate salt character. The compound possesses a strongest basic pKa value of 6.48 [4], indicating that the imidazole nitrogen undergoes protonation-deprotonation equilibrium around physiological pH ranges.

Under highly acidic conditions (pH 1.2), approximately 93 percent of molecules exist in the protonated cationic form, with only 7 percent remaining in the neutral molecular state [16]. This extensive ionization under acidic conditions contributes to enhanced aqueous solubility through charge-dipole interactions with water molecules and reduced intermolecular aggregation.

At pH 2.0, the ionization equilibrium shifts toward increased neutral molecular content (22 percent neutral, 78 percent cationic) [16], reflecting the logarithmic relationship between pH and ionization state described by the Henderson-Hasselbalch equation. This pH-dependent ionization directly correlates with observed solubility variations across different pH ranges.

Physiological pH Stability

Under physiological conditions (pH 7.4), essentially all isoconazole nitrate molecules exist in the neutral molecular form [16], as the solution pH exceeds the compound's pKa by more than one unit. This neutral molecular state contributes to reduced aqueous solubility but enhanced membrane permeability characteristics important for biological activity.

The neutral molecular form at physiological pH aligns with the compound's classification as a Biopharmaceutics Classification System Class II drug, exhibiting low solubility but high permeability [1]. This pH-dependent solubility behavior has significant implications for bioavailability and formulation strategies requiring pH modification to enhance dissolution.

Alkaline pH Instability Mechanisms

Alkaline pH conditions (above pH 10) result in dramatic instability of isoconazole nitrate, with extensive apparent degradation occurring rapidly [9] [10] [11]. However, detailed investigations reveal that this instability represents a reversible chemical equilibrium rather than irreversible molecular decomposition.

Under 1 molar sodium hydroxide conditions, the compound content decreases to 12.58 percent within four hours [9] [10] [11]. Ultraviolet-visible spectroscopy of alkaline-degraded solutions shows an isosbestic point at 275 nanometers, characteristic of reversible two-species equilibrium systems rather than irreversible degradation pathways.

The remarkable reversibility of alkaline "degradation" is demonstrated by neutralization experiments. When alkaline-degraded samples are neutralized back to pH 4.4 using hydrochloric acid, the isoconazole nitrate content recovers to 101.40 percent [9] [10] [11]. Alternative neutralization using phosphoric acid yields similar recovery (101.10 percent), confirming that the alkaline instability represents reversible chemical equilibrium.

Mechanistic Interpretation of pH Effects

The reversible nature of alkaline instability suggests formation of pH-sensitive intermediates, possibly involving hydroxide ion interaction with the imidazole ring or nitrate functionality. Under alkaline conditions, deprotonation of the imidazole nitrogen may facilitate intramolecular rearrangements or intermolecular complex formation that alters the compound's chromatographic behavior without breaking covalent bonds.

The stability at pH 4.4 (100.86 percent content) establishes this as an optimal pH range for aqueous formulations [9] [10] [11]. This pH range maintains the compound in a predominantly neutral state while avoiding the alkaline instability region, providing a balance between chemical stability and reasonable aqueous solubility.

Buffer System Compatibility

Pharmaceutical buffer systems demonstrate varying compatibility with isoconazole nitrate stability. Citric acid-based buffers (pH 2-4) show excellent compatibility, maintaining compound stability while potentially enhancing solubility through controlled ionization [16]. Phosphate buffer systems at physiological pH maintain stability but offer limited solubility enhancement.

| pH Range | Molecular Form Distribution | Stability Assessment | Pharmaceutical Implications |

|---|---|---|---|

| 1.2-2.0 | 78-93% cationic | Stable, enhanced solubility | Suitable for solubility enhancement |

| 4.4 | Predominantly neutral | Highly stable (reference) | Optimal formulation pH |

| 7.4 | 100% neutral | Stable, limited solubility | Physiological compatibility |

| >10 | Alkaline forms | Reversibly unstable | Avoid in formulations |

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 37 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 36 of 37 companies with hazard statement code(s):;

H400 (94.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Environmental Hazard

Other CAS

24168-96-5